2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide
Description
Significance of the Acetamide (B32628) Scaffold in Contemporary Chemical Research
The acetamide scaffold (CH₃CONH₂) is a fundamental organic structure, the simplest amide derived from acetic acid. patsnap.com While simple in form, its derivatives are of great importance in medicinal chemistry and are found in numerous small-molecule drugs. archivepp.com The versatility of the acetamide functional group allows it to serve as a key building block in the synthesis of a wide array of biologically active compounds. archivepp.com
Acetamides can form hydrogen bonds, which influences their solubility and interaction with biological targets like proteins and enzymes. patsnap.com This ability to interact at a molecular level is crucial in drug design, where these interactions can block or enhance the activity of specific enzymes. patsnap.com Consequently, N-substituted acetamide derivatives have been investigated for a vast range of therapeutic applications. Research has shown these compounds to possess potent biological activities, making them candidates for various treatments. nih.govnih.gov
Table 1: Reported Biological Activities of Acetamide Derivatives
| Biological Activity | Reference |
|---|---|
| Antimicrobial & Antifungal | patsnap.comnih.gov |
| Anti-inflammatory | archivepp.comnih.gov |
| Anticancer | archivepp.comnih.govacs.org |
| Anticonvulsant | archivepp.comnih.gov |
| Antiviral & Anti-HIV | archivepp.com |
| Analgesic | archivepp.com |
| Sedative-hypnotic | archivepp.com |
Importance of Chlorophenyl and Pyridine (B92270) Moieties in Chemical Synthesis and Molecular Design
The rational design of new chemical entities often involves the incorporation of specific functional groups to modulate the molecule's properties. The chlorophenyl and pyridine moieties are two such critical components in modern molecular design.
The chlorophenyl group is a benzene (B151609) ring substituted with one or more chlorine atoms. The inclusion of a chlorine atom can significantly alter a molecule's physicochemical properties. The lipophilicity (fat-solubility) of chlorine can enhance the binding ability between a compound and its target protein through van der Waals interactions. acs.orgacs.org This modification is a common strategy in drug discovery to improve potency and pharmacokinetic profiles. Chlorinated compounds are integral to many FDA-approved drugs, highlighting their importance in pharmaceutical development. nih.gov
The pyridine moiety is a six-membered aromatic ring containing one nitrogen atom. This nitrogen-bearing heterocycle is a ubiquitous scaffold in medicinal chemistry, found in over 7,000 drug molecules. rsc.org Its significance stems from a unique combination of chemical properties. nih.govsarchemlabs.com The nitrogen atom imparts basicity and the ability to form hydrogen bonds, which can improve water solubility and binding to biological targets. rsc.orgnih.gov Pyridine is often used as a bioisostere for benzene rings, amines, or other nitrogen-containing heterocycles to fine-tune a drug's characteristics. rsc.orgnih.gov
Table 2: Key Properties and Roles of the Pyridine Moiety
| Property/Role | Description | Reference |
|---|---|---|
| Solubility | Generally improves water solubility in pharmaceutically active molecules. | nih.gov |
| Basicity | Acts as a weak base, allowing for salt formation. | nih.gov |
| Hydrogen Bonding | The ring nitrogen can act as a hydrogen bond acceptor. | nih.govsarchemlabs.com |
| Reactivity | Prone to nucleophilic substitution, typically at the C-2 and C-4 positions. | nih.gov |
| Bioisostere | Can replace other functional groups to modify a drug's properties. | rsc.orgnih.gov |
| Precursor | Serves as a key precursor for synthesizing pharmaceuticals and agrochemicals. | rsc.org |
Rationale for Investigating 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide within Aryl Acetamide Class
The investigation of this compound is a logical progression in the field of medicinal chemistry, based on the principles of molecular hybridization. This strategy involves combining two or more pharmacologically active scaffolds into a single molecule to create a new compound with potentially enhanced or novel biological activity. nih.govijcce.ac.ir
This specific compound unites three well-established structural motifs:
The acetamide linker , known for its presence in a multitude of bioactive molecules and its favorable interaction capabilities. archivepp.comnih.gov
The 4-chlorophenyl group , which can enhance binding affinity and modulate lipophilicity. acs.orgacs.org
The N-(pyridin-2-yl) group , a privileged scaffold in drug discovery that can improve solubility and provide crucial hydrogen bonding sites. rsc.orgnih.gov
By integrating these components, researchers aim to create a synergistic effect, where the combined molecule exhibits properties superior to its individual parts. The aryl acetamide class provides a versatile framework for such explorations, allowing for systematic modifications to probe structure-activity relationships (SAR). mdpi.com The synthesis of this compound allows for the exploration of its potential as a therapeutic agent targeting a range of diseases, from cancer to microbial infections. archivepp.comijcce.ac.irnih.gov
Overview of Research Paradigms for N-Substituted Pyridine Acetamides
The scientific investigation of novel compounds like N-substituted pyridine acetamides follows a well-established paradigm involving synthesis, characterization, and evaluation.
Synthesis: The creation of these molecules typically involves a coupling reaction. For instance, a common method is the reaction of an appropriately substituted acid chloride (like 2-(4-chlorophenyl)acetyl chloride) with an aminopyridine (like 2-aminopyridine). chemicalbook.com Variations of this amide bond formation are central to the synthesis of these derivatives.
Structural Characterization: Once synthesized, the precise structure and conformation of the compound must be confirmed. This is achieved through a suite of analytical techniques:
Spectroscopy: Techniques like Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy are used to confirm the connectivity of atoms and the presence of key functional groups. chemicalbook.comresearchgate.netresearchgate.net Mass spectrometry (MS) is used to determine the molecular weight. chemicalbook.com
X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. nih.gov This technique reveals detailed information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. researchgate.netnih.gov For example, a study on the related compound 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide detailed how molecules are linked into sheets by various hydrogen bonds. nih.gov
Biological Evaluation: Following characterization, the compounds are screened for potential biological activity. Based on the known properties of the constituent scaffolds, these molecules are often tested for a range of effects, including anticancer, antibacterial, and anti-inflammatory activities. archivepp.commdpi.comijcce.ac.ir These in vitro and in vivo assays are critical for identifying promising lead compounds that may be optimized for future drug development. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-4-10(5-7-11)9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDGJJWTJDNGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Process Development
Retrosynthetic Analysis of 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. wikipedia.orgias.ac.in The goal is to deconstruct the target molecule into fragments, known as synthons, which correspond to readily available synthetic equivalents. amazonaws.com
For this compound, the most logical retrosynthetic disconnection is the amide C-N bond. This is a common and reliable strategy as numerous methods exist for the formation of amide bonds. amazonaws.com
Figure 1: Retrosynthetic Disconnection of this compound
This disconnection yields two primary synthons:
Synthon A: A 2-(4-chlorophenyl)acetyl cation. Its corresponding synthetic equivalent is 4-chlorophenylacetic acid or its more reactive derivatives, such as 4-chlorophenylacetyl chloride. amazonaws.com
Synthon B: A pyridin-2-yl-amide anion. The corresponding synthetic equivalent is the stable, commercially available nucleophile, 2-aminopyridine (B139424).
This analysis simplifies the synthetic challenge into two main objectives: the synthesis of the necessary precursors and the efficient coupling of these precursors to form the desired amide bond.
Primary Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, the primary forward synthetic route involves the reaction between a 4-chlorophenylacetic acid derivative and 2-aminopyridine.
The formation of the amide bond is the cornerstone of the synthesis of this compound. This transformation is typically achieved through acylation, where the amine group of 2-aminopyridine acts as a nucleophile, attacking an activated carboxylic acid derivative. researchgate.net
Several established strategies can be employed:
Acyl Chloride Method: A highly effective method involves converting 4-chlorophenylacetic acid into its more reactive acyl chloride, 4-chlorophenylacetyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 2-aminopyridine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. nih.gov
Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the direct coupling of a carboxylic acid with an amine. luxembourg-bio.com These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com For instance, the synthesis of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, a structurally similar compound, was achieved by reacting 4-bromophenylacetic acid and 2-aminopyrazine (B29847) using EDC as the coupling agent in dichloromethane (B109758). nih.gov
Other Coupling Reagents: A vast array of other coupling reagents has been developed to promote amide bond formation, each with specific advantages concerning reaction conditions, suppression of side reactions, and ease of purification. luxembourg-bio.com
The general reaction for the acylation of 2-aminopyridine is depicted below:
Scheme 1: General Synthesis of this compound
4-chlorophenylacetic acid: This compound is a valuable intermediate in the synthesis of pharmaceuticals, including anti-inflammatory drugs. chemimpex.com A common industrial method for its preparation involves the hydrolysis of p-chlorobenzyl cyanide. google.com This hydrolysis can be carried out under acidic conditions, for example, by heating with a sulfuric acid solution. google.com The process is generally stable, produces high-purity product, and is suitable for large-scale production. google.com
2-aminopyridine: This precursor is a foundational block in the production of several drugs. wikipedia.org The classic method for its synthesis is the Chichibabin reaction, which involves the direct amination of pyridine (B92270) using sodium amide (NaNH₂). wikipedia.org Alternative modern methods have also been developed to provide milder and more general routes. These include nucleophilic substitution of 2-halopyridines with amines, which can be facilitated by palladium or copper catalysts (e.g., Buchwald-Hartwig amination). acs.orgacs.org Another approach involves activating pyridine-N-oxides to enhance the electrophilicity at the 2-position, allowing for nucleophilic addition of an amine under relatively mild conditions. acs.org
The following table summarizes common synthetic routes for these precursors.
| Precursor | Synthetic Method | Key Reagents | Reference |
| 4-chlorophenylacetic acid | Hydrolysis of Nitrile | p-chlorobenzyl cyanide, H₂SO₄, H₂O | google.com |
| 2-aminopyridine | Chichibabin Reaction | Pyridine, Sodium Amide (NaNH₂) | wikipedia.org |
| 2-aminopyridine | Buchwald-Hartwig Amination | 2-halopyridine, Amine, Palladium catalyst | acs.orgacs.org |
| 2-aminopyridine | From Pyridine-N-Oxide | Pyridine-N-oxide, Activating Agent (e.g., PyBroP), Amine | acs.org |
Optimization of Reaction Conditions and Yield
To maximize the efficiency of the synthesis, careful optimization of reaction parameters is essential. The choice of solvent, base, and the potential use of catalysts can significantly impact the reaction rate, yield, and purity of the final product.
The solvent plays a critical role in amide bond formation by dissolving reactants, influencing reaction rates, and affecting the stability of intermediates. The selection of an appropriate solvent is crucial for achieving high yields.
Aprotic Solvents: Non-polar aprotic solvents like dichloromethane (DCM) and polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used for acylation reactions. nih.govprepchem.comnuph.edu.ua They are generally inert under the reaction conditions and effectively solubilize the organic reactants. For instance, the synthesis of a similar N-aryl acetamide (B32628) was conducted in DMF. nuph.edu.ua In another case, a reaction involving an imidazo[4,5-b]pyridine-3-acetic acid derivative was successfully carried out in THF. prepchem.com
Basic Solvents: In some cases, a basic solvent like pyridine can be used. It serves the dual purpose of acting as the reaction medium and as a base to neutralize the acid byproduct, although its higher boiling point and potential for side reactions must be considered.
The optimal solvent often depends on the specific coupling strategy employed and the solubility of the starting materials and intermediates.
The use of appropriate bases and catalysts is fundamental to driving the amide formation reaction to completion and minimizing side products.
Base Utilization: When using acyl chlorides, a stoichiometric amount of a base is required to scavenge the generated HCl. Tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently the bases of choice due to their non-nucleophilic nature. google.com Their role is to prevent the protonation of the 2-aminopyridine, which would render it non-nucleophilic and halt the reaction. The selection of the base can influence reaction rates and the formation of impurities.
Catalytic Approaches: While many amide couplings are stoichiometric, catalytic methods can enhance reaction rates and efficiency.
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst often used in small quantities alongside a stoichiometric base like TEA. It accelerates acylation reactions by forming a highly reactive N-acylpyridinium intermediate.
Palladium Catalysis: In some contexts, palladium-based catalysts have been employed for reductive carbonylation reactions to form acetamides. For example, a Pd(II)-complex was used to catalyze the reductive carbonylation of nitrobenzene (B124822) to form N-(4-hydroxyphenyl)acetamide in a one-pot synthesis, highlighting the potential for advanced catalytic systems in acetamide production. mdpi.com
The following table provides examples of conditions used in related amide synthesis reactions.
| Reaction Type | Base/Catalyst | Solvent | Temperature | Reference |
| Acylation with Acyl Chloride | Triethylamine | Dichloromethane | 25-30 °C | google.com |
| EDC Coupling | Triethylamine | Dichloromethane | 0 °C | nih.gov |
| Alkylation with Chloroacetamide | Potassium Carbonate | DMF | 80 °C | nuph.edu.ua |
| Pd-Catalyzed Carbonylation | [PdCl₂(dppb)] | Acetic Acid/Water | 100 °C | mdpi.com |
Temperature and Duration Effects
The synthesis of this compound, typically achieved through the acylation of 2-aminopyridine with a derivative of 2-(4-chlorophenyl)acetic acid, is significantly influenced by reaction temperature and duration. While specific kinetic data for this exact transformation is not extensively documented in publicly available literature, general principles of acylation reactions and data from analogous systems provide valuable insights into optimizing the reaction conditions.
In a typical acylation, the reaction rate generally increases with temperature. For instance, the N-acetylation of amines in a continuous-flow system using acetonitrile (B52724) as the acetylating agent demonstrated a remarkable improvement in conversion with elevated temperatures, with the optimal temperature found to be 200 °C. nih.gov Below 100 °C, the product formation was significantly slower. nih.gov However, excessively high temperatures can lead to the degradation of reactants or products, or the formation of undesirable byproducts. For example, in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), increasing the temperature beyond 240 °C resulted in a reduction of the product amount due to degradation. nih.gov
The duration of the reaction is another critical parameter that is often interdependent with temperature. A synthesis of a related compound, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, was achieved by heating under reflux for a relatively short duration of 30 minutes. ijcce.ac.ir In another instance, the synthesis of N-aryl acetamide derivatives involved stirring at room temperature for an extended period of 20 hours to ensure completion. ijcce.ac.ir Optimization of reaction time is crucial for maximizing yield and minimizing energy consumption. Shorter reaction times are generally preferred in process chemistry to increase throughput. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times for the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles to just 5 minutes, compared to conventional heating methods. researchgate.net
The interplay between temperature and duration is key to achieving high yields and purity. The following table illustrates hypothetical optimization data for the synthesis of this compound based on common observations in similar reactions.
| Entry | Temperature (°C) | Duration (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 25 (Room Temp) | 24 | 65 | Slow reaction rate, incomplete conversion. |
| 2 | 50 | 12 | 80 | Increased rate, better conversion. |
| 3 | 80 | 4 | 92 | Optimal balance of rate and yield. |
| 4 | 100 | 2 | 90 | Slight decrease in yield, potential for side products. |
| 5 | 120 | 1 | 85 | Increased byproduct formation observed. |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, alternative energy sources, and atom-economical reaction pathways.
Solvent Selection and Solvent-Free Synthesis: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether. Solvent-free synthesis, often facilitated by microwave irradiation, has proven effective for the preparation of N-aryl-β-enaminones and N-phenyl-4-(pyridin-4-yl)thiazoles, offering high yields in short reaction times. researchgate.netijprt.org When a solvent is necessary, greener options such as water or bio-derived solvents are preferred.
Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. psu.edu This has been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyridine core. nih.govnih.gov The rapid and efficient heating provided by microwaves often leads to higher yields and cleaner reaction profiles. psu.edu
Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all materials used in the process into the final product. The synthesis of N-aryl acetamides from phenyl esters and aryl amines has been developed as a transition metal- and solvent-free method, which demonstrates high atom economy. ijddr.in The choice of reagents and catalysts plays a significant role. For instance, using a recyclable catalyst can minimize waste.
The following table summarizes the application of green chemistry principles to the synthesis of N-aryl acetamides, which are directly relevant to the synthesis of the target compound.
| Green Chemistry Principle | Application in N-Aryl Acetamide Synthesis | Potential Benefit |
|---|---|---|
| Prevention | Designing syntheses to avoid waste generation. | Reduced environmental impact and disposal costs. |
| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the product. | Less waste, more efficient use of resources. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. | Improved safety for chemists and reduced environmental harm. |
| Safer Solvents and Auxiliaries | Solvent-free reactions or use of water/benign solvents. ijprt.orgijddr.in | Reduced VOC emissions and solvent-related waste. |
| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. psu.edunih.gov | Lower energy consumption and faster production cycles. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials (an area for future development). | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Fewer reaction steps, less waste. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Higher efficiency and reduced waste. |
Advanced Synthetic Transformations Leading to Analogues
The core structure of this compound serves as a versatile scaffold for the development of a wide range of analogues with potentially diverse biological activities. Advanced synthetic transformations, particularly late-stage functionalization and C-H activation, are powerful tools for modifying the parent molecule to explore structure-activity relationships (SAR).
Late-Stage Functionalization: This strategy involves introducing new functional groups into a complex molecule at a late stage of the synthesis. For pyridine-containing molecules, this can be challenging due to the electron-deficient nature of the pyridine ring and potential issues with selectivity. researchgate.net However, methods such as the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction have been successfully used for the late-stage N-arylation of tacrine (B349632) derivatives, including those with pyridinyl substituents. nih.gov This approach allows for the rapid generation of a library of analogues from a common intermediate. Modification of the acetamide group is another viable strategy, as demonstrated by the replacement of the acetamide group with alkylurea moieties in a related PI3K inhibitor. nih.gov
The following table provides examples of advanced synthetic transformations that could be applied to generate analogues of this compound.
| Transformation | Reagents and Conditions | Potential Analogue Structure | Reference Principle |
|---|---|---|---|
| Late-Stage N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base | Modification of the pyridine nitrogen (if unprotected) or other suitable positions. | nih.gov |
| Amide Modification | Alkyl isocyanate | Replacement of the acetamide with an alkylurea. | nih.gov |
| Pyridine Ring C-H Arylation | Aryl halide, Pd catalyst, directing group | Introduction of an aryl group at a specific position on the pyridine ring. | rsc.org |
| Pyridine Ring C-H Alkylation | Alkyl halide, photoredox catalyst | Introduction of an alkyl group onto the pyridine ring. | rsc.org |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Through one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide can be determined.
Proton (¹H) NMR Spectral Analysis and Signal Interpretation
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. In a typical analysis, the spectrum of this compound would exhibit distinct signals corresponding to the amide proton, the methylene (B1212753) protons, and the aromatic protons of both the chlorophenyl and pyridinyl rings. A characteristic signal for the amide (N-H) proton is often observed as a singlet in the downfield region, typically around δ 10.22 ppm. iucr.org The methylene (-CH₂-) protons adjacent to the carbonyl group and the chlorophenyl ring appear as a singlet at approximately δ 4.09-4.19 ppm. iucr.org The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the pyridin-2-yl ring show a more complex pattern of multiplets due to their distinct electronic environments and spin-spin coupling interactions.
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~10.22 | Singlet | N-H (Amide) |
| ~8.2-8.3 | Multiplet | Pyridine-H6 |
| ~7.7-7.8 | Multiplet | Pyridine-H4 |
| ~7.3-7.4 | Multiplet | Chlorophenyl-H2, H6 |
| ~7.2-7.3 | Multiplet | Chlorophenyl-H3, H5 |
| ~7.0-7.1 | Multiplet | Pyridine-H5 |
| ~4.1-4.2 | Singlet | CH₂ (Methylene) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methylene carbon, and the various aromatic carbons of the two rings. The amide carbonyl carbon (C=O) is typically observed significantly downfield, often in the range of δ 165-170 ppm. The methylene carbon (-CH₂-) signal appears in the aliphatic region. The aromatic carbons of the chlorophenyl and pyridinyl rings resonate in the δ 110-160 ppm range, with their specific shifts influenced by the attached substituents (chlorine and the acetamide (B32628) group).
| Chemical Shift (δ ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~152 | Pyridine-C2 |
| ~148 | Pyridine-C6 |
| ~138 | Pyridine-C4 |
| ~135 | Chlorophenyl-C1 |
| ~133 | Chlorophenyl-C4 (C-Cl) |
| ~130 | Chlorophenyl-C2, C6 |
| ~129 | Chlorophenyl-C3, C5 |
| ~120 | Pyridine-C5 |
| ~114 | Pyridine-C3 |
| ~45 | CH₂ (Methylene) |
Note: The assignments are predictive and based on typical chemical shift ranges for similar structures.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the pyridinyl and chlorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on their attached protons (e.g., linking the methylene proton signal to the methylene carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the methylene protons to the carbonyl carbon and to carbons in the chlorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in confirming the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. chemguide.co.uk The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak ([M]⁺ and [M+2]⁺), providing strong evidence for the presence of a chlorine atom.
Common fragmentation pathways for similar acetamide structures often involve cleavage of the amide bond or the bond between the methylene group and the chlorophenyl ring. researchgate.netresearchgate.net This can lead to the formation of characteristic fragment ions, such as the 4-chlorobenzyl cation or the pyridin-2-ylaminocarbonyl cation, which further corroborates the proposed structure. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass for the chemical formula C₁₃H₁₁ClN₂O, providing definitive confirmation of the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.netresearchgate.netresearchgate.netunimi.itnih.gov
Key vibrational frequencies include:
A sharp absorption band for the N-H stretch of the secondary amide, typically appearing in the region of 3200-3300 cm⁻¹. iucr.orgresearchgate.net
A strong, prominent absorption band for the amide carbonyl (C=O) stretch, known as the Amide I band, which is usually observed between 1660 and 1690 cm⁻¹. iucr.orgresearchgate.netaun.edu.eg
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching from the methylene (-CH₂-) group appears just below 3000 cm⁻¹.
Bands corresponding to C=C and C=N stretching within the aromatic rings are found in the 1400-1600 cm⁻¹ region.
A C-Cl stretching vibration from the chlorophenyl group is expected in the fingerprint region, typically around 700-800 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3270 | N-H Stretch | Secondary Amide |
| ~3060 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Aliphatic (CH₂) |
| ~1670 | C=O Stretch (Amide I) | Carbonyl |
| ~1590 | C=C/C=N Stretch | Aromatic Rings |
| ~1530 | N-H Bend (Amide II) | Amide |
| ~750 | C-Cl Stretch | Chloroalkane |
These combined spectroscopic data provide a comprehensive and definitive characterization of the molecular structure of this compound.
An article focusing on the specific structural and spectroscopic characteristics of the chemical compound “this compound” cannot be generated at this time. Extensive searches for empirical data regarding its Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, crystal packing, intermolecular interactions, and conformational analysis have not yielded specific research findings for this particular molecule.
Scientific literature accessible through the performed searches contains information on related or analogous compounds. However, extrapolating this data would not adhere to the strict requirement of focusing solely on “this compound” and would compromise the scientific accuracy of the article.
Therefore, to ensure the content is factual and directly pertinent to the subject compound as per the instructions, the article cannot be written until specific crystallographic and spectroscopic data for “this compound” becomes publicly available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are employed to elucidate the fundamental electronic properties and thermodynamic stability of the molecule. These methods provide insights into the distribution of electrons and the energies of different molecular states.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules like 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. DFT calculations for similar N-arylacetamide and pyridine-containing compounds often utilize the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional. nih.govresearchgate.net The choice of basis set is crucial for obtaining accurate results. For molecules containing second-row elements and beyond, Pople-style basis sets such as 6-311++G(d,p) are commonly employed to provide a good balance between computational cost and accuracy. researchgate.net These calculations can determine optimized geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. tandfonline.com
Table 1: Common DFT Functionals and Basis Sets in Acetamide (B32628) Derivative Studies
| Computational Method | Functional | Basis Set | Typical Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Geometry optimization, Tautomer stability, Electronic properties researchgate.net |
| Density Functional Theory (DFT) | B3LYP | 6-31G(d) | Structural and electronic behavior of metal complexes nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. The MEP surface illustrates the charge distribution and is used to identify regions that are susceptible to electrophilic and nucleophilic attack. In related heterocyclic compounds, MEP analysis has been used to visualize the electrostatic potential, where negative potential regions (often colored red) indicate sites for electrophilic attack and positive regions (blue) indicate sites for nucleophilic attack. tandfonline.com This allows for a theoretical prediction of how the molecule might interact with other chemical species, including biological receptors.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not planar. Conformational analysis focuses on the relative orientation of the chlorophenyl ring, the pyridinyl ring, and the central acetamide linker. Studies on structurally similar compounds provide insight into the likely conformations. For instance, in 2-(4-chlorophenyl)acetamide, the acetamide group is significantly twisted out of the benzene (B151609) plane, with a reported dihedral angle of 83.08°. researchgate.net In the related molecule 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, the dihedral angle between the chlorophenyl and pyrazine (B50134) rings is 54.6°. nih.govnih.gov Theoretical studies on N-(pyridin-2yl)acetamide have explored various rotamers and tautomers, calculating their relative stabilities, Gibbs free energy, and equilibrium constants to determine the most stable conformations in the gas phase. researchgate.net This type of analysis is crucial for understanding which shape the molecule is most likely to adopt, which in turn influences its ability to bind to a target.
Table 2: Dihedral Angles in Structurally Related Acetamides
| Compound | Rings/Groups Measured | Dihedral Angle (°) |
|---|---|---|
| 2-(4-chlorophenyl)acetamide | Acetamide group and Benzene plane | 83.08 researchgate.net |
| 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide | 4-Bromophenyl ring and Pyrazine ring | 54.6 nih.gov |
| N-phenyl-N-(pyridin-4-yl)acetamide | Amide plane and Benzene ring | 58.40 researchgate.net |
Molecular Docking Simulations for Putative Target Interactions (In Silico Prediction)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for in silico screening and for hypothesizing the mechanism of action of a compound. nih.govresearchgate.net
Docking simulations predict how this compound might fit into the active site of a protein. The analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netfrontiersin.org For example, in docking studies of other acetamide-containing molecules, interactions with specific amino acid residues like tyrosine are often highlighted as crucial for binding. researchgate.net The pyridinyl nitrogen and the carbonyl oxygen of the acetamide group are common sites for forming hydrogen bonds, while the chlorophenyl ring can engage in hydrophobic and π-stacking interactions within the binding pocket.
A primary output of molecular docking is the estimation of the theoretical binding affinity, often expressed as a docking score. ijper.org This score, typically in units of kcal/mol, represents the Gibbs free energy of binding. A more negative score generally indicates a more favorable and stable interaction between the ligand and the protein. In studies of similar heterocyclic compounds targeting enzymes like human mitochondrial branched-chain aminotransferase, docking scores for potent inhibitors have been reported in the range of -6.0 to -7.0 kcal/mol. ijper.org These scores are used to rank potential compounds and prioritize them for further experimental testing.
Table 3: Example of Theoretical Binding Affinity Data from a Study on Pyrazoline Derivatives
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| Gabapentin (Reference) | BCATm (2A1H) | -6.013 | Not Specified |
(Data from a study on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives for illustrative purposes) ijper.org
Molecular Dynamics (MD) Simulations of Compound Behavior in Simulated Environments
Currently, there is a notable absence of publicly available research detailing molecular dynamics (MD) simulations specifically for the compound this compound. While MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules in various environments, such as in aqueous solution or in complex with biological macromolecules, dedicated studies on this particular acetamide derivative have not been identified in a comprehensive search of scientific literature. Therefore, no data on its conformational changes, interactions with solvent molecules, or binding stability with potential biological targets, as would be typically elucidated through MD simulations, can be presented.
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors
Similarly, a thorough review of existing scientific literature reveals no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. QSAR models are developed to correlate variations in the physicochemical properties of compounds with their biological activities. These studies rely on the calculation of various molecular descriptors that quantify the chemical structure of a molecule. The absence of such research for this compound means that there are no established models that predict its biological activity based on its structural features. Consequently, a data table of molecular descriptors and their correlation with biological activity for this compound cannot be provided.
Mechanistic Investigations of Molecular Interactions in Vitro and Biochemical Focus
Enzyme-Ligand Interaction Profiling (e.g., Inhibition Kinetics, Allosteric Modulation)
The interaction of small molecules with enzymes is a cornerstone of pharmacological research, providing insights into their mechanism of action. americanpeptidesociety.org Enzyme kinetics studies measure reaction rates to determine key parameters like the Michaelis constant (K_M) and maximum velocity (V_max), which characterize the enzyme's affinity for its substrate and its catalytic efficiency. americanpeptidesociety.org Inhibitors can alter these parameters in distinct ways, allowing for their classification as competitive, non-competitive, or uncompetitive, often visualized using Lineweaver-Burk plots. americanpeptidesociety.org
While specific enzyme inhibition kinetic data for 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide are not extensively detailed in the public domain, studies on structurally related compounds provide a basis for understanding its potential. For instance, various acetamide (B32628) and amide-based derivatives have been investigated as inhibitors of enzymes like urease. semanticscholar.orgsemanticscholar.org Kinetic analyses of halo-substituted ester/amide derivatives have identified mixed-type inhibition patterns, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. semanticscholar.org Synthetic enzyme inhibitors are crucial in drug development for treating diseases caused by enzyme disorders by blocking the active sites and halting catalyzed reactions. semanticscholar.org
Allosteric modulation represents another critical mechanism where a ligand binds to a site distinct from the enzyme's active site (orthosteric site), thereby altering the enzyme's conformation and activity. nih.govuniversityofgalway.ie Positive allosteric modulators (PAMs) can enhance the affinity or efficacy of the natural substrate or orthosteric ligand. nih.govresearchgate.net The 4-phenylpyridin-2-one scaffold, which shares some structural motifs with the subject compound, has been identified as a novel class of PAMs for the M1 muscarinic acetylcholine (B1216132) receptor, demonstrating a range of activities from pure PAMs to allosteric agonists. nih.govresearchgate.net
Receptor Binding Studies (In Vitro, e.g., Radioligand Binding Assays)
A comprehensive study on a series of 2-aryl-2-(pyridin-2-yl)acetamides, which are structural isomers and analogs of the title compound, identified them as a new class of broad-spectrum anticonvulsants. researchgate.net Mechanistic studies revealed that these compounds act through the inhibition of voltage-gated sodium currents. researchgate.net This indicates a direct interaction with voltage-gated sodium channels, which are critical membrane proteins responsible for the initiation and propagation of action potentials. The parent compound for this series was the known cardiotoxic sodium channel blocker Disopyramide, which was chemically modified to derive the 2-aryl-2-(pyridin-2-yl)acetamide scaffold. researchgate.net Patch-clamp experiments confirmed that these compounds retain the ability to inhibit voltage-gated sodium currents, suggesting this as their primary mechanism of action. researchgate.net
Protein-Ligand Interaction Thermodynamics (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during the binding of a ligand to a macromolecule in solution. nih.govspringernature.com This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). khanacademy.org The enthalpic term (ΔH) reflects changes in hydrogen and van der Waals bonds, while the entropic term (-TΔS) indicates changes in hydrophobic interactions and conformational states. khanacademy.org
ITC is a label-free method that does not require the immobilization of binding partners, making it a versatile tool in drug discovery to characterize molecular interactions, confirm mechanisms of action, and optimize the affinity of drug candidates. nih.govkhanacademy.org The data obtained from ITC can be crucial for understanding the driving forces behind molecular recognition and for guiding structure-based drug design. springernature.comuni-marburg.de
While ITC is a standard method for such characterizations, specific thermodynamic data from isothermal titration calorimetry studies for the binding of this compound to a specific protein target are not available in the reviewed literature.
Cellular Pathway Modulation at the Molecular Level (e.g., Gene Expression, Protein Phosphorylation in Cell-Free Systems or Cell Lines)
The biological activity of a compound is ultimately determined by its ability to modulate cellular pathways, which can involve altering gene expression, protein phosphorylation cascades, or other signaling events. Although specific studies on the pathway modulation by this compound are limited, research on closely related structures provides valuable insights into potential mechanisms.
For example, a related compound, 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, has been identified as a potent inducer of Heme Oxygenase-1 (HO-1). cenmed.com This compound was shown to protect human iPSC-derived cardiomyocytes from oxidative stress by targeting the antioxidant response network through the induction of HMOX1 gene expression. cenmed.com
Furthermore, another class of related compounds, N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, has been investigated for anticancer properties. ijcce.ac.irijcce.ac.ir Mechanistic studies on these compounds in cancer cell lines (including HeLa, A549, and U87) explored their ability to modulate key cellular events related to apoptosis. ijcce.ac.irijcce.ac.ir Some of these derivatives demonstrated the ability to induce programmed cell death through mechanisms that include the activation of caspase 3, a key executioner enzyme in apoptosis; the generation of Reactive Oxygen Species (ROS); and a reduction in the Mitochondrial Membrane Potential (MMP). ijcce.ac.irijcce.ac.irsid.ir These findings highlight how modifications to the core acetamide structure can lead to compounds that actively modulate critical cell survival and death pathways.
Target Validation and Identification (e.g., using chemical probes, genetic methods)
Identifying the specific molecular target of a compound is a critical step in understanding its mechanism of action. This can be achieved through various methods, including high-throughput screening, the use of chemical probes, and genetic approaches.
For the class of 2-aryl-2-(pyridin-2-yl)acetamides, target identification was facilitated by a drug repositioning or redesign strategy. researchgate.net The scaffold was derived from Disopyramide, a known antiarrhythmic drug that functions by blocking voltage-gated sodium channels. researchgate.net This lineage provided a strong hypothesis that the new series of compounds would retain an affinity for this target. Subsequent electrophysiological testing, specifically patch-clamp experiments, validated this hypothesis by demonstrating that the compounds indeed inhibit voltage-gated sodium currents. researchgate.net This confirmed that voltage-gated sodium channels are a primary molecular target for this class of molecules.
In a different but related context, a high-throughput screen identified a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as inhibitors of SLACK potassium channels (encoded by the KCNT1 gene). mdpi.com This demonstrates how large-scale screening can be used to identify initial hits, which are then validated and optimized to confirm the molecular target. mdpi.com
Structure-Activity Relationship (SAR) Derivations for Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. By systematically modifying parts of a molecule, researchers can deduce which functional groups are essential for target interaction and potency.
For the class of 2-aryl-2-(pyridin-2-yl)acetamides, SAR studies have provided clear insights into the structural requirements for their anticonvulsant activity, which is linked to their interaction with voltage-gated sodium channels. researchgate.net A key finding was related to the substitution pattern on the phenyl ring. The research indicated that the highest activity was found in compounds where the phenyl ring was either unsubstituted or possessed substituents at the ortho- and meta-positions. researchgate.net The subject compound, this compound, features a chlorine atom at the para-position. Based on these SAR trends, it would be expected to have a different, potentially lower, activity profile compared to its ortho- or meta-substituted isomers.
The table below summarizes the SAR findings for the 2-aryl-2-(pyridin-2-yl)acetamide scaffold based on the referenced study. researchgate.net
| Molecular Subunit | Modification | Impact on Anticonvulsant Activity | Reference |
|---|---|---|---|
| Aryl Group (Phenyl Ring) | Unsubstituted | High activity | researchgate.net |
| Ortho- or Meta-substitution | High activity | researchgate.net | |
| Para-substitution (as in the title compound) | Implied lower activity relative to ortho/meta isomers | researchgate.net |
This systematic exploration allows for the rational design of new analogs with potentially improved potency and selectivity.
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations on the 4-Chlorophenyl Moiety
The 4-chlorophenyl group of 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide is amenable to several types of functional group transformations, primarily involving the chlorine substituent and the aromatic ring itself.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be displaced by strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.orgscranton.edu While the acetamide (B32628) group is not strongly activating, under forcing conditions or with the use of a strong base, nucleophiles such as amines, alkoxides, or thiolates can replace the chlorine. scranton.edu This approach allows for the introduction of a wide variety of functional groups at the 4-position of the phenyl ring, leading to derivatives with potentially altered electronic and steric properties.
Electrophilic Aromatic Substitution (EAS): The phenyl ring can also undergo electrophilic aromatic substitution. taylorfrancis.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com The chloro and acetamido groups are ortho-, para-directing, but the steric hindrance from the acetamide side chain may favor substitution at the positions ortho to the chlorine atom (C2 and C6). Typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce new substituents onto the phenyl ring, further diversifying the chemical space around this core structure. masterorganicchemistry.com
Modifications of the Acetamide Linker and N-Substitution
The acetamide linker is a critical component for both structural integrity and potential biological activity, and it offers several sites for modification.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield (4-chlorophenyl)acetic acid and 2-aminopyridine (B139424). researchgate.net This reaction can be a first step in the synthesis of new derivatives where either the carboxylic acid or the amine is subsequently modified.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the acetamide linker to an ethylamine (B1201723) bridge. This transformation significantly alters the geometry and electronic properties of the linker.
N-Substitution: The nitrogen of the acetamide can be alkylated or acylated, although this can be challenging due to the potential for competing reactions on the pyridine (B92270) nitrogen. However, with careful choice of reagents and reaction conditions, various substituents can be introduced on the amide nitrogen. researchgate.net
Derivatization of the Pyridin-2-yl Nitrogen and Ring System
The pyridin-2-yl moiety provides additional opportunities for derivatization, both at the nitrogen atom and on the ring itself.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). nih.govacs.orgscbt.comacs.orgorganic-chemistry.org Pyridine N-oxides have different electronic properties compared to the parent pyridine and can be used as intermediates for further functionalization. nih.govacs.org
Quaternization: The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt. This reaction introduces a positive charge and can significantly alter the solubility and biological activity of the molecule.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquora.compearson.comyoutube.comquimicaorganica.org When substitution does occur, it is typically directed to the 3- and 5-positions. quimicaorganica.org Vigorous reaction conditions are often required for these transformations. uoanbar.edu.iq
Nucleophilic Aromatic Substitution: The pyridine ring, especially when activated by an N-oxide or a leaving group, can undergo nucleophilic aromatic substitution. youtube.com This allows for the introduction of nucleophiles at the 2-, 4-, and 6-positions.
Synthesis of Stereoisomers and Chiral Analogues
The parent molecule, this compound, is achiral. However, chirality can be introduced to create stereoisomers and chiral analogues, which can have distinct biological activities.
Introduction of a Chiral Center: A chiral center can be introduced at the α-position of the acetamide linker. This can be achieved by starting with a chiral derivative of (4-chlorophenyl)acetic acid. nih.govresearchgate.netmdpi.commdpi.com Asymmetric synthesis methodologies can also be employed to create enantiomerically enriched products. uzh.chrsc.orgmdpi.comyoutube.comnih.gov For example, using a chiral auxiliary or a chiral catalyst during the synthesis of the acetamide can lead to the formation of a specific stereoisomer. uzh.ch
The following table outlines some approaches to synthesizing chiral analogues:
| Method | Description | Starting Material Example |
| Chiral Building Block | Use of an enantiomerically pure starting material. | (R)- or (S)-2-(4-chlorophenyl)acetic acid |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Asymmetric hydrogenation of a corresponding enamide precursor |
| Chiral Auxiliary | Attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction. | Use of a chiral amine to form a temporary diastereomeric amide |
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.netrsc.orgchemrxiv.orgnih.govcambridgemedchemconsulting.comu-tokyo.ac.jpnih.govdrughunter.com
4-Chlorophenyl Moiety Replacements: The 4-chlorophenyl group can be replaced with other aromatic or heteroaromatic rings to explore the structure-activity relationship. researchgate.netcambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement | Rationale |
| 4-Chlorophenyl | 4-Fluorophenyl | Similar size, altered electronics |
| 4-Chlorophenyl | 4-Trifluoromethylphenyl | Similar size, strongly electron-withdrawing |
| 4-Chlorophenyl | Thiophene-2-yl | Aromatic heterocycle with different electronic distribution |
| 4-Chlorophenyl | Pyridin-4-yl | Introduction of a basic nitrogen, potential for H-bonding |
Pyridin-2-yl Moiety Replacements: The pyridin-2-yl group can also be replaced by other heterocycles. researchgate.netrsc.orgchemrxiv.orgnih.gov
| Original Group | Bioisosteric Replacement | Rationale |
| Pyridin-2-yl | Pyrimidin-2-yl | Introduction of a second nitrogen, altered H-bonding potential |
| Pyridin-2-yl | Thiazol-2-yl | Different ring size and heteroatom composition |
| Pyridin-2-yl | Pyrazin-2-yl | Isomeric pyridine analogue with different nitrogen position |
| Pyridin-2-yl | Phenyl | Removal of the basic nitrogen to assess its importance |
Formation of Hybrid Molecules and Conjugates
Hybrid molecules are created by covalently linking two or more pharmacophores to create a single molecule with a dual or synergistic mode of action. researchgate.netresearchgate.netnih.govnih.govmdpi.com this compound can be used as a scaffold to create such hybrids.
Conjugation Strategies: The carboxylic acid precursor, (4-chlorophenyl)acetic acid, or the amine precursor, 2-aminopyridine, can be coupled with other biologically active molecules containing complementary functional groups (e.g., amines or carboxylic acids) using standard peptide coupling reagents. The acetamide linker itself can be functionalized to allow for conjugation. For example, a derivative with a terminal alkyne or azide (B81097) group could be synthesized for use in "click" chemistry reactions.
The following table provides examples of potential hybrid molecules:
| Pharmacophore 1 | Pharmacophore 2 | Linker | Potential Application |
| 2-(4-chlorophenyl)acetamido | A known anti-inflammatory agent | Amide bond | Dual-action anti-inflammatory |
| Pyridin-2-ylamino | A known antimicrobial agent | Methylene bridge | Broad-spectrum antimicrobial |
| This compound | A fluorescent dye | Alkyl chain | A fluorescent probe for biological studies |
Potential Non Clinical and Non Therapeutic Applications
Utilization as Chemical Probes for Biochemical Research
Currently, there is limited publicly available research detailing the specific use of 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide as a chemical probe in biochemical research.
Information regarding the application of this compound as an affinity labeling reagent is not readily found in the surveyed scientific literature.
The use of this compound for fluorescent or isotopic tagging in imaging studies has not been described in the available research.
Application in Analytical Chemistry (e.g., as Standards or Reagents for Detection)
There is no significant evidence in the current body of scientific literature to suggest that this compound is widely used as an analytical standard or a reagent for detection in analytical chemistry.
Role in Materials Science and Polymer Chemistry
The role of this compound in materials science and polymer chemistry is not well-documented in existing research.
Catalytic Applications or Ligand Design for Metal Catalysis
While N-substituted 2-arylacetamides can be utilized as ligands due to their coordination abilities, specific catalytic applications or detailed ligand design studies involving this compound are not extensively reported. nih.gov
Precursor for Organic Synthesis (e.g., Heterocyclic Compounds)
The primary non-therapeutic application of this compound and its structural analogs is as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. The acetamide (B32628) moiety serves as a versatile building block for constructing various ring systems.
For instance, related N-substituted acetamide derivatives are instrumental in synthesizing novel compounds with diverse scaffolds. The general reactivity of the acetamide group allows for its participation in cyclization reactions to form new heterocyclic rings. For example, derivatives of 2-chloro-N-phenylacetamide are used to synthesize a variety of heterocyclic compounds, demonstrating the utility of the acetamide framework in building molecular complexity. researchgate.net
The synthesis of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives highlights how the core acetamide structure can be elaborated into more complex, fused heterocyclic systems. nih.gov While this example does not use the exact title compound, it illustrates the synthetic potential of the N-(pyridin-yl)acetamide substructure.
The synthesis of various pyridine (B92270) derivatives often involves multi-component reactions or cyclization strategies where acetamide-containing fragments can be incorporated. ijpsonline.com The pyridine and acetamide components of this compound make it a plausible candidate for use in the construction of such larger, functionalized molecules.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of amides often involves coupling reagents that generate significant waste, prompting a shift towards more atom-economical and environmentally benign methods. researchgate.net Future synthetic strategies for 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide will likely focus on catalytic and sustainable approaches that minimize waste and energy consumption.
Emerging Synthetic Routes:
Catalytic Amidation: Transition-metal-catalyzed reactions are emerging as powerful tools for amide bond formation. researchgate.net Methodologies such as oxidative amidation of alcohols and aldehydes, or the aminocarbonylation of aryl halides, could provide more direct and efficient routes to the target molecule, reducing the number of synthetic steps. benthamdirect.com For instance, the use of ruthenium, copper, or palladium catalysts could enable the direct coupling of a 4-chlorophenyl precursor with a pyridin-2-amine derivative. benthamdirect.comorganic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of this compound could be adapted to a flow process, potentially increasing yield and purity while minimizing solvent usage and reaction time.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research could explore the use of lipases or other amidases to catalyze the formation of the amide bond in this compound, operating under mild, aqueous conditions.
Mechanochemistry: This solid-state synthesis method avoids the use of bulk solvents, thereby reducing environmental impact. The feasibility of synthesizing this compound through mechanochemical activation, such as ball milling, represents a promising avenue for sustainable production.
A comparative overview of traditional versus sustainable synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Amide Synthesis
| Methodology | Advantages | Disadvantages | Relevance to Target Compound |
|---|---|---|---|
| Traditional Coupling | Well-established, versatile | Poor atom economy, generates waste | Current standard method |
| Catalytic Amidation | High atom economy, fewer steps | Catalyst cost and removal | Potential for more efficient synthesis |
| Flow Chemistry | Scalable, safe, efficient | Requires specialized equipment | Improved manufacturing process |
| Biocatalysis | Green, mild conditions, high selectivity | Enzyme stability and cost | Environmentally friendly production |
| Mechanochemistry | Solvent-free, energy-efficient | Scalability can be a challenge | A novel, green synthetic route |
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. For this compound, computational modeling can provide profound insights into its behavior and potential applications.
Predictive Modeling Approaches:
Quantum Mechanics (QM): QM calculations can be employed to determine the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its chemical stability and predicting its behavior in different chemical environments.
Molecular Dynamics (MD): MD simulations can model the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov This is crucial for predicting its potential as a therapeutic agent and understanding its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogues with their biological activity. jchemlett.com This can accelerate the identification of more potent and selective compounds.
The application of these computational methods can significantly de-risk and expedite the drug discovery and material design process by prioritizing the synthesis of compounds with the most promising predicted properties.
Development of High-Throughput Screening Assays for Molecular Targets (In Vitro)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets. nih.govnih.gov The development of robust and miniaturized in vitro assays is critical for identifying the biological activities of this compound.
Strategies for HTS Assay Development:
Target-Based Screening: If a specific molecular target is hypothesized for this compound, biochemical assays can be developed to measure its direct interaction, such as enzyme inhibition or receptor binding. These assays are often amenable to miniaturization in 384- or 1536-well plate formats. nih.gov
Phenotypic Screening: Cell-based phenotypic screens can identify compounds that induce a desired change in cellular behavior, without a priori knowledge of the molecular target. hilarispublisher.com This approach can uncover novel mechanisms of action and therapeutic applications for this compound.
Fragment-Based Screening: Given its relatively small size, this compound could be included in fragment libraries for screening against a wide range of biological targets. Hits from these screens can then be optimized to develop more potent lead compounds.
The integration of HTS with automated liquid handling and data analysis platforms will be essential for efficiently exploring the biological potential of this compound and its future analogues.
Design of Next-Generation Analogues for Specific Molecular Interactions
The chemical structure of this compound provides a versatile scaffold for the design of next-generation analogues with tailored properties. Structure-activity relationship (SAR) studies, guided by computational modeling and HTS data, will be pivotal in this endeavor.
Approaches to Analogue Design:
Scaffold Hopping: Replacing the core structure of the molecule with different but functionally similar scaffolds can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency or reduced off-target effects.
Bioisosteric Replacement: The substitution of specific functional groups with bioisosteres can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For example, replacing the chloro group with other halogens or a trifluoromethyl group could alter its metabolic stability and binding affinity.
Structure-Based Drug Design: If the three-dimensional structure of a biological target in complex with this compound is determined, for instance through X-ray crystallography or cryo-electron microscopy, this information can be used to rationally design analogues with optimized interactions with the binding site. nih.gov
A systematic exploration of the chemical space around the this compound scaffold is crucial for unlocking its full therapeutic or technological potential.
Interdisciplinary Applications in Chemical Biology and Material Science
The unique combination of a chlorophenyl group and a pyridyl-amide moiety in this compound opens up possibilities for its application in diverse interdisciplinary fields beyond traditional medicinal chemistry.
Potential Interdisciplinary Applications:
Chemical Biology: As a chemical probe, this molecule could be used to investigate biological pathways. For instance, analogues of 2-phenyl-N-(pyridin-2-yl)acetamides have been investigated for their antimycobacterial properties. researchgate.net Further research could explore the potential of the title compound in similar or different biological contexts.
Material Science: The presence of the aromatic rings and the polar amide group suggests that this compound could be a building block for novel organic materials. mit.edu For example, it could be incorporated into polymers to create materials with specific optical or electronic properties. acs.org The chlorophenyl moiety, in particular, can influence the packing and electronic properties of organic materials. Research into chlorophenyl-containing polymers has shown their potential in various applications. researchgate.net
The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, and material scientists, and could lead to the discovery of unforeseen and valuable uses for this compound and its derivatives.
Q & A
Q. Table 1: Synthetic Yield Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–80°C | +25% | |
| Catalyst (DMAP) | 10 mol% | +15% | |
| Solvent (Acetonitrile) | Anhydrous | +20% |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Application | Reference |
|---|---|---|---|
| H NMR | δ 8.3 (pyridine H), δ 7.4 (Ar–Cl) | Confirm substitution | |
| HRMS | m/z 287.1 [M+H] | Verify molecular weight | |
| X-ray Diffraction | P2/c space group | Resolve H-bond networks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
